molecular formula C26H37NO2 B601958 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate CAS No. 895137-81-2

2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate

Cat. No. B601958
CAS RN: 895137-81-2
M. Wt: 395.59
InChI Key:
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Description

The compound contains several functional groups, including a propan-2-yl group, a phenyl group, and a methylphenyl group. Propan-2-yl and isopropyl are essentially the same, with propan-2-yl being the preferred IUPAC name .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a similar functional group, 2-(2,4-Difluorophenyl)pyridine, is a colorless liquid with a boiling point of 95 °C and a density of 1.254 g/mL at 25 °C .

Scientific Research Applications

Treatment of Overactive Bladder Syndrome

Deoxy Fesoterodine is used in the treatment of non-neurogenic overactive bladder (OAB) syndrome . A study compared on-demand and continuous use of fesoterodine 4 mg concerning efficacy and adverse effects . It was found that on-demand usage of fesoterodine showed similar efficacy with fewer adverse events compared to standard continuous usage .

Use in Elderly Patients

Among antimuscarinics, only fesoterodine was classified as beneficial in frail elderly or older adults . All the other antimuscarinics were classified as questionable or to be avoided . Fesoterodine is a competitive, specific muscarinic receptor antagonist .

Reduction of Adverse Effects

Fesoterodine has been found to have fewer adverse events compared to other treatments . In a study, at 4 months, dry mouth and constipation were lower in the on-demand group compared to the continuous usage group .

Cognitive Function Preservation

In the continuous usage group, 4th month MMSE scores were significantly lower than 1st month scores . This suggests that on-demand usage of fesoterodine may help preserve cognitive function in patients.

Use in Combination Therapies

Deoxy Fesoterodine can potentially be used in combination therapies. For example, it could be used in conjunction with other treatments for conditions like myeloproliferative neoplasms .

Future Research Directions

There is ongoing research into the potential applications of Deoxy Fesoterodine. For example, it could potentially be used in targeted delivery of drugs .

properties

IUPAC Name

[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMIYJWXUUAURU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747489
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895137-81-2
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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